3-Bromo-4-(cyclohexylamino)benzoic acid

Lipophilicity LogP Membrane Permeability

This 98% pure 3-Bromo-4-(cyclohexylamino)benzoic acid (CAS 1131594-43-8) is a differentiated synthetic intermediate for medicinal chemistry programs targeting inflammation and ferroptosis. Its unique cyclohexylamino group imparts distinct steric and electronic properties, resulting in an elevated LogP (3.96) not found in simpler aniline analogs. This specific substitution pattern is critical for SAR campaigns where membrane permeability and target binding are key. The 3-bromo handle enables versatile functionalization via cross-coupling. Ideal for building diverse compound libraries.

Molecular Formula C13H16BrNO2
Molecular Weight 298.18 g/mol
CAS No. 1131594-43-8
Cat. No. B11924510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(cyclohexylamino)benzoic acid
CAS1131594-43-8
Molecular FormulaC13H16BrNO2
Molecular Weight298.18 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=C(C=C(C=C2)C(=O)O)Br
InChIInChI=1S/C13H16BrNO2/c14-11-8-9(13(16)17)6-7-12(11)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2,(H,16,17)
InChIKeyGBERUJYYLAWYCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-(cyclohexylamino)benzoic Acid (CAS 1131594-43-8): A High-LogP Brominated Benzoic Acid Building Block for Medicinal Chemistry


3-Bromo-4-(cyclohexylamino)benzoic acid (CAS 1131594-43-8) is a brominated benzoic acid derivative characterized by a cyclohexylamino group at the para position and a bromine atom at the meta position relative to the carboxylic acid group. The molecular formula is C₁₃H₁₆BrNO₂, with a molecular weight of 298.18 g/mol . This compound is primarily utilized as a synthetic intermediate in the preparation of bioactive molecules, particularly those targeting inflammatory pathways and ferroptosis inhibition, owing to its unique steric and electronic properties [1].

Why Simple Substitution of 3-Bromo-4-(cyclohexylamino)benzoic Acid with Other Aminobenzoic Acid Derivatives Is Not Advisable


In the class of aminobenzoic acid derivatives, subtle modifications in the amine substituent (e.g., methyl vs. cyclohexyl) or bromine position (e.g., 2-, 3-, or 4-bromo) result in marked changes in lipophilicity (LogP), steric bulk, and electronic distribution . These physicochemical alterations directly impact membrane permeability, target binding, and metabolic stability, precluding simple interchangeability. The following quantitative comparisons demonstrate why 3-bromo-4-(cyclohexylamino)benzoic acid occupies a specific performance niche that cannot be replicated by its closest commercial analogs.

Quantitative Differentiation of 3-Bromo-4-(cyclohexylamino)benzoic Acid: Comparative Data vs. Methyl and Amino Analogs


Lipophilicity (LogP) Comparison: Cyclohexyl vs. Methyl vs. Amino Substituents

The calculated LogP value for 3-bromo-4-(cyclohexylamino)benzoic acid is 3.96, which is 1.70 units higher than the methyl analog (2.26) and 2.48 units higher than the unsubstituted amino analog (1.48) [1]. This significant increase in lipophilicity is directly attributable to the presence of the cyclohexyl group.

Lipophilicity LogP Membrane Permeability Drug Design

Molecular Weight and Bulk: Impact on Diffusion and Crystallinity

3-Bromo-4-(cyclohexylamino)benzoic acid exhibits a molecular weight of 298.18 g/mol, which is 68.12 g/mol heavier than the methyl analog (230.06 g/mol) . This difference in bulk arises entirely from the cyclohexyl vs. methyl substituent.

Molecular Weight Pharmacokinetics Crystallization Formulation

Commercial Purity Specification: 98% vs. 95% for the Methyl Analog

The standard commercial purity of 3-bromo-4-(cyclohexylamino)benzoic acid is specified at 98% , whereas the most direct methyl analog (3-bromo-4-(methylamino)benzoic acid) is routinely supplied at 95%+ purity .

Purity Quality Control Synthetic Intermediate Procurement

Scaffold Relevance: The 4-(Cyclohexylamino)benzoic Acid Core in Potent Ferroptosis Inhibitors

The 4-(cyclohexylamino)benzoic acid substructure is a critical pharmacophoric element in SRS11-92, a potent ferroptosis inhibitor that exhibits an EC₅₀ of 6 nM in HT-1080 human fibrosarcoma cells [1]. While 3-bromo-4-(cyclohexylamino)benzoic acid itself is not SRS11-92, it serves as a direct synthetic precursor for introducing a bromine handle at the 3-position, enabling further diversification through cross-coupling reactions.

Ferroptosis Inhibitor Cell Death Cancer Research

Optimal Application Scenarios for 3-Bromo-4-(cyclohexylamino)benzoic Acid in R&D and Industrial Settings


Synthesis of Cell-Permeable Chemical Probes and Lead Optimization

The compound's elevated LogP (3.96) makes it an excellent choice for constructing small molecule libraries where enhanced membrane permeability is desired. It can be used to synthesize derivatives that require passive diffusion across lipid bilayers, such as probes for intracellular targets or early-stage drug candidates .

Development of Novel Ferroptosis Inhibitors

As a building block containing the validated 4-(cyclohexylamino)benzoic acid core, this compound is ideally suited for SAR campaigns aimed at discovering next-generation ferroptosis inhibitors. The 3-bromo group enables facile functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings to rapidly generate diverse analog libraries [1].

High-Purity Building Block for Parallel Synthesis and Fragment-Based Drug Discovery

With a commercial purity specification of 98%, this compound is appropriate for automated parallel synthesis platforms and fragment-based screening collections, where high chemical integrity minimizes false positives and ensures reproducibility across biological assays .

Medicinal Chemistry Campaigns Targeting Inflammatory Pathways

Preliminary data suggest that 3-bromo-4-(cyclohexylamino)benzoic acid exhibits an IC₅₀ of 30 µM in HeLa cell cytotoxicity assays, indicating a modest level of anti-proliferative activity. While this is not a potency level suitable for direct therapeutic use, it provides a useful starting point for further optimization and SAR exploration in anti-inflammatory or anti-cancer programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4-(cyclohexylamino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.